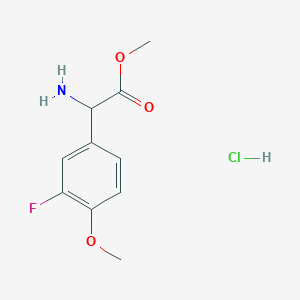
Ethyl 3-Chlorofuran-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Chlorofuran-2-acetate is an organic compound belonging to the class of esters It features a furan ring substituted with a chlorine atom and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-Chlorofuran-2-acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Chlorofuran-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorofuran-2-carboxylic acid.
Reduction: Formation of ethyl 3-chlorofuran-2-ethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-Chlorofuran-2-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-Chlorofuran-2-acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 3-Chlorofuran-2-acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with widespread use as a solvent.
Furan-2-carboxylates: Compounds with similar furan ring structures but different substituents.
Chlorinated furans: Compounds with chlorine atoms on the furan ring but different functional groups.
Uniqueness
This compound is unique due to its combination of a chlorine atom and an ethyl ester group on the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H9ClO3 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
ethyl 2-(3-chlorofuran-2-yl)acetate |
InChI |
InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |
Clé InChI |
YTHKZEJFCXMAIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


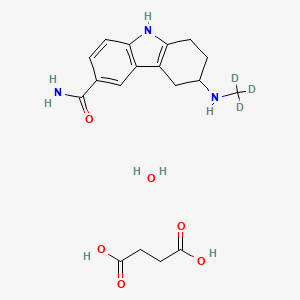

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
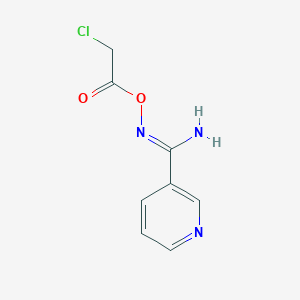

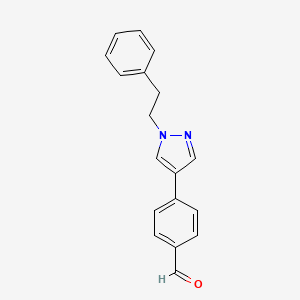
![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
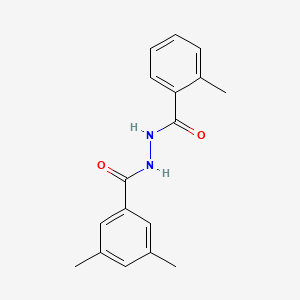
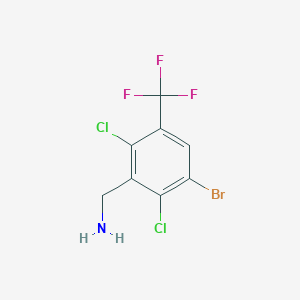
![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)


![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
